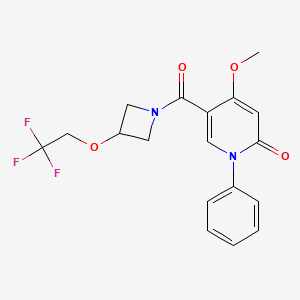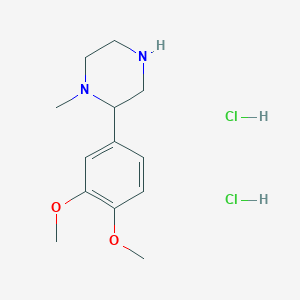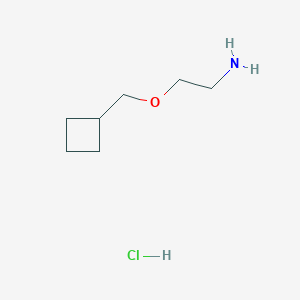
(4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a chemical compound that has gained attention due to its potential use in scientific research. It is a member of the triazole family of compounds and has been shown to have a variety of effects on biological systems. In
Aplicaciones Científicas De Investigación
Sulfomethylation of Piperazine and Polyazamacrocycles
Research by van Westrenen and Sherry (1992) explored the sulfomethylation of piperazine and polyazamacrocycles, offering a route to create mixed-side-chain macrocyclic chelates. This process involves reactions at various pH levels, influencing the number of methanesulfonate groups introduced into the structures. The resulting sulfomethylated products serve as precursors for a series of derivatives, highlighting a method for diversifying the functionality of macrocyclic chelates for potential biomedical applications (van Westrenen & Sherry, 1992).
Synthesis of Piperazine Derivatives as Therapeutic Agents
Abbasi et al. (2019) synthesized a series of compounds involving piperazine and evaluated them for α-glucosidase inhibitory activity and cytotoxic profiles. This research demonstrates the potential of piperazine derivatives as therapeutic agents, particularly in the context of diabetes management through enzyme inhibition (Abbasi et al., 2019).
Antibacterial Activity of Triazole Analogues of Piperazine
A study by Nagaraj, Srinivas, and Rao (2018) synthesized novel triazole analogues of piperazine and evaluated their antibacterial activity against human pathogenic bacteria. Compounds with specific substitutions on the piperazine ring exhibited significant bacterial growth inhibition, indicating their potential as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Apoptosis Inducing and Tubulin Polymerization Inhibition
Manasa et al. (2020) designed and synthesized piperazin-1-yl)methanone derivatives, studying their in vitro cytotoxic activity and tubulin polymerization inhibition. One compound, in particular, showed high cytotoxicity against certain cancer cell lines and induced apoptosis, suggesting its utility in cancer therapy (Manasa et al., 2020).
Corrosion Inhibition on Mild Steel
Singaravelu and Bhadusha (2022) investigated a novel organic compound as an inhibitor for the prevention of mild steel corrosion in acidic media. Their work highlights the potential of piperazine derivatives in industrial applications, specifically in corrosion prevention (Singaravelu & Bhadusha, 2022).
Mecanismo De Acción
Target of Action
It’s worth noting that triazole derivatives have been found to bind with high affinity to multiple receptors , and piperazines have been shown to inhibit microtubule synthesis .
Mode of Action
Triazole derivatives have been found to interact with a variety of enzymes and receptors , which could lead to changes in cellular processes. Piperazines have been shown to inhibit microtubule synthesis , which could disrupt cell division and growth.
Biochemical Pathways
Given the broad biological activities of triazole derivatives , it’s likely that multiple pathways could be affected. For example, inhibition of microtubule synthesis by piperazines could affect cell division and growth .
Pharmacokinetics
Triazole derivatives are known for their broad pharmacological applications , suggesting they may have favorable ADME properties.
Result of Action
Given the potential targets and modes of action discussed above, it’s likely that the compound could have effects such as disruption of cell division and growth due to inhibition of microtubule synthesis .
Propiedades
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-23(21,22)18-9-7-17(8-10-18)14(20)13-11-15-19(16-13)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPPLCOZDLNVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate](/img/structure/B2868600.png)
![1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B2868602.png)


![ethyl 1-(2-{[2-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2868607.png)


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2868614.png)
![3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2868615.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-dipropylacetamide](/img/structure/B2868618.png)

![Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2868620.png)
![N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2868621.png)
